![molecular formula C24H24ClN3O3 B2601260 N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-23-9](/img/structure/B2601260.png)

N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

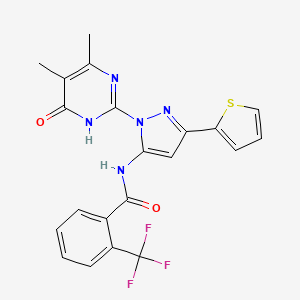

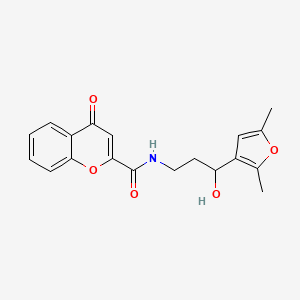

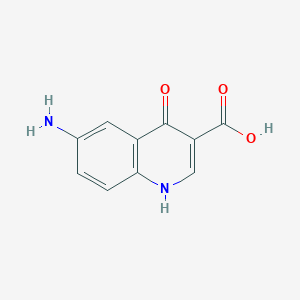

“N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a chemical compound with the molecular formula C22H23ClN4O2 . It has a molecular weight of 410.9 g/mol . The compound is characterized by the presence of an indole ring, a piperidine ring, and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, a piperidine ring, and a chlorophenyl group . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The piperidine ring is a six-membered ring with one nitrogen atom. The chlorophenyl group consists of a benzene ring with a chlorine atom substituent .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 410.9 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its relative lipophilicity, which can influence its absorption and distribution within the body . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5, which can influence its conformational flexibility . The topological polar surface area is 65 Ų .

Scientific Research Applications

Synthesis and Antibacterial Potential

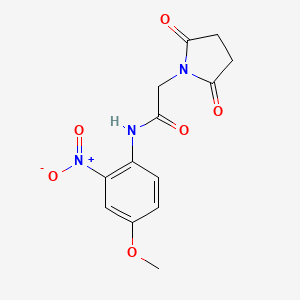

The compound N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is part of a broader category of acetamide derivatives known for their synthesis and potential applications in various fields, including antibacterial activity. A study by Iqbal et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. Although the compound was not directly studied, the research on acetamide derivatives highlights the potential for such compounds to exhibit antibacterial properties. The synthesized compounds in the study showed moderate inhibitory activity against various bacterial strains, suggesting that similar acetamide derivatives could also possess antibacterial applications (Iqbal et al., 2017).

Pharmacological Profile Analysis

Another relevant aspect of research involves the pharmacological and toxicological characterization of similar compounds. For instance, Déciga-Campos et al. (2016) presented data corresponding to the pharmacological and toxicological characterization of an acetamide compound, offering insights into its pharmacological profile. While the study did not specifically address this compound, it underlines the importance of evaluating the pharmacological properties of acetamide derivatives, which could include analyses of their mechanisms of action, efficacy, and potential therapeutic applications (Déciga-Campos et al., 2016).

Antioxidant Properties

Research into the antioxidant properties of acetamide derivatives is another area of interest. Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. Their findings suggest that compounds with similar structures can exhibit significant antioxidant activity, which could be leveraged in various therapeutic contexts. This research hints at the possibility that this compound might also possess antioxidant properties, contributing to its potential therapeutic applications (Gopi & Dhanaraju, 2020).

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O3/c25-20-10-4-2-8-17(20)14-26-24(31)23(30)19-15-28(21-11-5-3-9-18(19)21)16-22(29)27-12-6-1-7-13-27/h2-5,8-11,15H,1,6-7,12-14,16H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQRHJSGZGIWNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2601180.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2601187.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2601188.png)